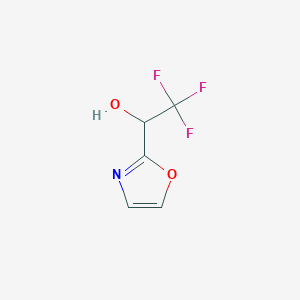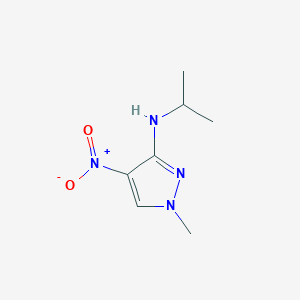![molecular formula C20H19BrN4O B2398383 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine CAS No. 1251688-96-6](/img/structure/B2398383.png)
4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine, also known as FPEPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. FPEPT is a piperidine derivative that has shown promise in various areas of research, including neuroscience, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Research into the chemical structure of 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine and similar compounds has primarily focused on their synthesis and potential applications in polymer science. The synthesis techniques often involve the Knoevenagel condensation process, a method used to create a wide variety of chemical compounds, including those with potential applications in copolymerization with styrene. This process allows for the creation of novel polymers with specific characteristics, including altered thermal properties and decomposition behaviors. These polymers could have applications in materials science, particularly in creating materials with specific mechanical or thermal properties (Hussain et al., 2019).
Molecular Structure and Bonding
The study of the molecular structure and bonding interactions within compounds structurally related to 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine has yielded insights into hydrogen bonding and C-H…π interactions. These interactions are critical for understanding the stability and reactivity of such molecules. For instance, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, a compound synthesized through reactions involving piperidine, shows H-bonded dimers in the crystal lattice, stabilized further by C-H...π interactions. These molecular insights are crucial for designing new compounds with desired chemical and physical properties (Khan et al., 2013).
Radiolabeled Probes for σ-1 Receptors
In the field of medicinal chemistry, derivatives of piperidine, including those with structural similarities to 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine, have been explored as potential radiolabeled probes for σ-1 receptors. These receptors are involved in several physiological processes, and compounds that can bind to them with high affinity are useful for diagnostic and therapeutic applications. Specifically, halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated for their affinity and selectivity towards σ-1 and σ-2 receptors, with promising applications in in vivo tomographic studies (Waterhouse et al., 1997).
Serotonin Reuptake Inhibitors
Some piperidine derivatives have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs), a class of drugs commonly used in the treatment of depression. The structural analysis and biological evaluation of these compounds have contributed to the development of new therapeutic agents with improved efficacy and selectivity for serotonin transporters over other neurotransmitter transporters. This research highlights the versatility of piperidine derivatives in the development of new drugs with potential applications in neurology and psychiatry (Keverline-Frantz et al., 1998).
Propiedades
IUPAC Name |
[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMQMQBGSNLGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398304.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)

![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)



